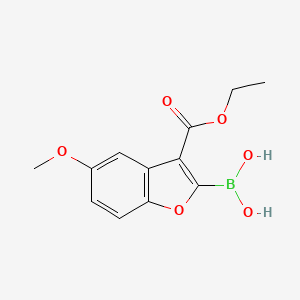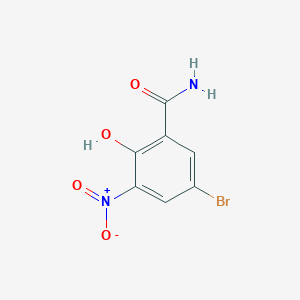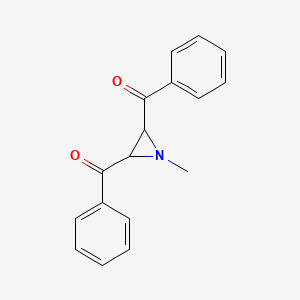![molecular formula C17H13N3 B11856133 2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)
2-(9H-Pyrido[3,4-B]indol-1-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-Pyrido[3,4-B]indol-1-YL)aniline is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the fusion of a pyridine ring with an indole moiety, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The aniline group can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to achieve high yields and purity. The specific methods can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions: 2-(9H-Pyrido[3,4-B]indol-1-YL)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole or aniline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
2-(9H-Pyrido[3,4-B]indol-1-YL)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(9H-Pyrido[3,4-B]indol-1-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
9H-Pyrido[3,4-B]indole: A closely related compound with similar structural features but lacking the aniline group.
(2S,4R)-4-(9H-Pyrido[3,4-B]indol-1-YL)-1,2,4-butanetriol: Another derivative with additional hydroxyl groups, which may impart different biological activities.
Uniqueness: 2-(9H-Pyrido[3,4-B]indol-1-YL)aniline is unique due to the presence of both the indole and aniline moieties, which contribute to its diverse chemical reactivity and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C17H13N3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
2-(9H-pyrido[3,4-b]indol-1-yl)aniline |
InChI |
InChI=1S/C17H13N3/c18-14-7-3-1-6-13(14)16-17-12(9-10-19-16)11-5-2-4-8-15(11)20-17/h1-10,20H,18H2 |
InChIキー |
RYXOIUSDUPWQOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC=CC3=C2NC4=CC=CC=C34)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


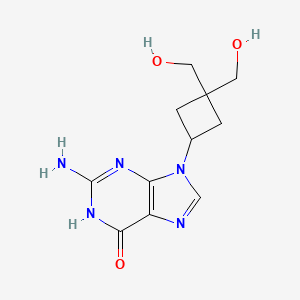
![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)



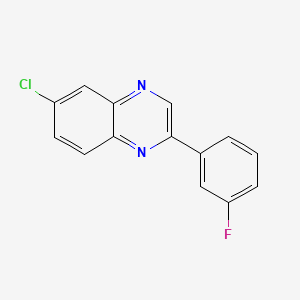



![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
